![molecular formula C10H7ClN2O3S B2872329 Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate CAS No. 338756-35-7](/img/structure/B2872329.png)

Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

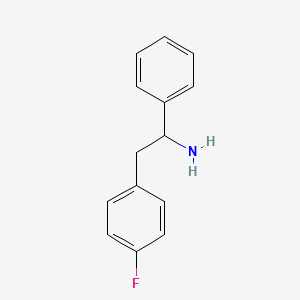

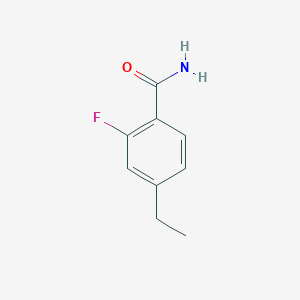

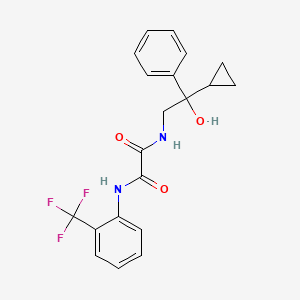

“Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C10H7ClN2O3S . It has a molecular weight of 270.69 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate” can be represented by the InChI code:1S/C10H7ClN2O3S/c1-15-10(14)9-6(4-5-17-9)16-8-3-2-7(11)12-13-8/h2-5H,1H3 . Physical And Chemical Properties Analysis

“Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate” is a solid at room temperature .Scientific Research Applications

Antimicrobial Activity

The pyridazine moiety present in Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate has been associated with a wide range of pharmacological activities, including antimicrobial properties. This compound can be utilized in the development of new antimicrobial agents that target resistant strains of bacteria and other pathogens .

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of pyridazine, such as Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate, may exhibit antidepressant and anxiolytic activities. This opens up possibilities for the compound to be used in the synthesis of novel medications for the treatment of depression and anxiety disorders .

Anti-Hypertensive Applications

The structural framework of pyridazine derivatives has been linked to anti-hypertensive effects. Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate could potentially be applied in the creation of new blood pressure-lowering drugs, contributing to cardiovascular health management .

Anticancer Potential

Pyridazine derivatives have shown anticancer properties in various studies. Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate may be researched further for its potential use in cancer therapy, particularly in designing drugs that target specific cancer cell lines .

Herbicidal Activity

This compound has also been identified as having herbicidal properties. It could be used in the agricultural sector to develop new herbicides that are more effective and environmentally friendly. The specificity of the compound’s action could lead to less damage to non-target plant species .

Anticonvulsant Properties

Studies have evaluated related pyridazine and pyridazinone derivatives for their anticonvulsant activity. Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate could be explored for its potential to treat seizure disorders, contributing to the field of neuropharmacology .

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate is a derivative of pyridazinone . Pyridazinone derivatives have been shown to interact with a wide range of biological targets, leading to various physiological effects . .

Mode of Action

Pyridazinone derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Pyridazinone derivatives have been shown to affect a wide range of biochemical pathways, leading to various downstream effects .

Result of Action

Pyridazinone derivatives have been shown to have a wide range of pharmacological activities .

properties

IUPAC Name |

methyl 3-(6-chloropyridazin-3-yl)oxythiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3S/c1-15-10(14)9-6(4-5-17-9)16-8-3-2-7(11)12-13-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCJDPFXQUOMNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=NN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2872246.png)

![Ethyl 4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylate](/img/structure/B2872248.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2872251.png)

![2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872259.png)

![5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2872262.png)